2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S.BrH/c1-11-5-7-12(8-6-11)16-14(10-15(20)21)22-17(19-16)13-4-2-3-9-18-13;/h2-9H,10H2,1H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZCFXAMZQENCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)CC(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide (CAS No. 1170198-01-2) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C17H15BrN2O2S |
| Molecular Weight | 391.28 g/mol |
| IUPAC Name | This compound |
| MDL Number | MFCD08448142 |
| PubChem CID | 1170198 |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results particularly against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of key metabolic pathways, such as the methylerythritol phosphate (MEP) pathway, which is essential for bacterial survival but absent in humans .
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazole-based compounds. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . In vitro studies have demonstrated its efficacy against various cancer types, including breast and colon cancer.
Case Studies
- Antimicrobial Activity : A study conducted by Shimizu et al. demonstrated that similar thiazole derivatives effectively inhibited the growth of E. coli and Bacillus subtilis, confirming their potential as antimicrobial agents .
- Anticancer Activity : In a comparative study on thiazole derivatives, it was found that compounds with structural similarities to the target compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis .
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria, thus exerting its antimicrobial effects.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Scientific Research Applications
Basic Information
- Chemical Formula : C17H15BrN2O2S
- Molecular Weight : 391.28 g/mol
- CAS Number : 1170198-01-2
- IUPAC Name : 2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine functionalities exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways, highlighting its potential in cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazole-containing compounds, including this compound. The results indicated promising antimicrobial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The results showed that treatment with the compound reduced swelling and joint damage, correlating with decreased levels of pro-inflammatory cytokines . This study supports the potential use of the compound in treating inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial in cancer cell survival . These findings suggest further exploration into its use as an anticancer therapeutic.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Pyridine Position : Pyridin-2-yl (target) vs. pyridin-3-yl ( analog) alters binding affinity to receptors like PPARs due to spatial orientation .
Aryl Substituents : Electron-withdrawing groups (e.g., trifluoromethyl in GW-501516) enhance metabolic stability compared to methyl or methoxy groups .
Acetic Acid vs. Carboxamide : The acetic acid group improves solubility, while carboxamide derivatives exhibit stronger enzyme inhibition (e.g., kinases) .
Pharmacological and Biochemical Comparisons
Table 2: Activity Data for Selected Thiazole Derivatives
Mechanistic Insights:
- PPAR Modulation : The target compound’s pyridin-2-yl and acetic acid groups may mimic GW-501516’s binding to PPAR-γ/δ, regulating glucose and lipid metabolism .
- Antimicrobial Activity : Bulky substituents (e.g., naphthyl in ) disrupt bacterial membranes, while smaller groups (methyl) reduce efficacy .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole formation, utilizing α-halo ketones and thioamides. For this compound:
-
Reactants : 4-(4-Methylphenyl)-2-bromoacetophenone and pyridin-2-yl thioamide.
-
Mechanism : Nucleophilic substitution followed by cyclodehydration.
Key Data :
Cyclocondensation of Thioamides
Alternative routes involve cyclocondensation with α-bromoacetic acid derivatives:
-
Reactants : 4-(4-Methylphenyl)thioamide and 2-(pyridin-2-yl)-α-bromoacetic acid.
-
Catalyst : Triethylamine (10 mol%) in tetrahydrofuran (THF) at 60°C.
Optimization Insight :
Carboxylic Acid Protection
To avoid side reactions during thiazole formation:
Hydrobromide Salt Formation
Conversion of the free acid to the hydrobromide salt is critical for stability and bioavailability.
Direct Protonation
-
Method : Treat the free acid with 48% hydrobromic acid in ethanol.
-
Conditions : Stir at 0–5°C for 2 hours, followed by crystallization.
Crystallization Data :
Counterion Exchange
For poorly soluble intermediates:
-
Process : React sodium salt of the acid with HBr gas in anhydrous THF.
-
Advantage : Avoids aqueous conditions, reducing hydrolysis risk.
Purification and Characterization
Recrystallization
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiazole-H), 2.42 (s, 3H, CH₃).
-
HPLC : Retention time = 6.7 min (C18 column, 0.1% H₃PO₄/ACN).
Industrial-Scale Considerations
Process Optimization
Stability Studies
-
Hydrobromide Salt : Stable at 25°C/60% RH for 24 months (ICH guidelines).
-
Degradation Pathways : Oxidation at the thiazole sulfur (mitigated by antioxidants like BHT).
Challenges and Solutions
Regioselectivity in Thiazole Formation
Q & A
Q. What are the critical steps in synthesizing 2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide?
The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent selection. Key steps include:
- Condensation reactions to form the thiazole core, often using reagents like sodium hydride or ethanol as solvents .
- Functional group coupling (e.g., pyridinyl and methylphenyl groups) under nitrogen atmosphere to prevent oxidation .
- Final purification via recrystallization or column chromatography, with HPLC and NMR (¹H/¹³C) used to verify purity (>95%) and structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Identifies proton and carbon environments, confirming substitution patterns (e.g., pyridin-2-yl vs. pyridin-3-yl) .
- HPLC : Quantifies purity and detects impurities, especially critical for hydrobromide salts due to hygroscopicity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomeric byproducts .
Q. How can structural ambiguities in the thiazole-acetic acid core be resolved?
- X-ray crystallography : Provides definitive proof of regiochemistry (e.g., position of pyridinyl vs. methylphenyl groups) .
- Comparative NMR analysis : Cross-references chemical shifts with structurally analogous compounds (e.g., thiazolo[3,2-a]pyrimidines) .
Advanced Research Questions
Q. How do reaction conditions influence yield and purity in scaled-up synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent drying to avoid hydrolysis of intermediates .
- Catalyst optimization : Bases like potassium carbonate improve coupling efficiency but can lead to side reactions (e.g., dehydrohalogenation) if not carefully controlled .
- Data contradiction example : Higher temperatures (80–100°C) increase reaction rates but reduce regioselectivity in thiazole formation, as observed in conflicting HPLC profiles .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., dipole moments) influencing binding to biological targets like kinases or GPCRs .
- Molecular docking : Screens derivatives against crystallographic enzyme structures (e.g., COX-2 or PARP-1) to prioritize synthesis .
- ICReDD’s reaction path search : Combines quantum chemical calculations and machine learning to optimize reaction parameters (e.g., solvent-free conditions) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Replace the 4-methylphenyl group with fluorinated or methoxy-substituted aryl rings to assess steric/electronic effects on receptor binding .
- Bioisosteric substitutions : Swap the acetic acid moiety with sulfonamide or tetrazole groups to modulate solubility and metabolic stability .
- Key data : Analogues with bromine substitutions (e.g., 2-bromobenzoate derivatives) show enhanced reactivity but lower plasma stability .
Q. What strategies address discrepancies in biological assay data for this compound?
- Assay standardization : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .
- Metabolite profiling : LC-MS/MS identifies hydrolysis products (e.g., free acetic acid) that may interfere with in vitro results .
- Negative control validation : Compare activity against structurally related but inactive analogs (e.g., morpholino derivatives lacking the thiazole ring) .
Q. How can the compound’s stability under physiological conditions be improved?
- Salt form optimization : Compare hydrobromide vs. hydrochloride salts for hygroscopicity and dissolution rates .
- Prodrug design : Esterify the acetic acid group to enhance membrane permeability, with enzymatic cleavage sites tailored to target tissues .
Methodological Notes
- Experimental replication : Document reaction conditions (e.g., inert atmosphere, stirring speed) meticulously to address reproducibility gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
